1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17303843
InChI: InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3
SMILES:
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8 g/mol

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17303843

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate -

Specification

Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
IUPAC Name 1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate
Standard InChI InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3
Standard InChI Key QZOAFGLUOGEIAW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate features an isoquinoline backbone substituted at the 3-position with a carboxylate ester group and at the 1-position with a 2-chlorophenyl-ethyl moiety (Figure 1). The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, conferring aromaticity and planar geometry. The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the ethyl ester linkage enhances solubility in organic solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₄ClNO₂
Molecular Weight311.8 g/mol
IUPAC Name1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate
Canonical SMILESCC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2
InChI KeyQZOAFGLUOGEIAW-UHFFFAOYSA-N
PubChem CID127256926

The stereoelectronic profile of the molecule derives from the conjugation between the isoquinoline π-system and the ester carbonyl group, which may facilitate interactions with biological targets such as enzymes or receptors. The chlorine atom at the ortho position of the phenyl ring imposes torsional strain, potentially influencing binding affinity and metabolic stability.

Synthetic Methodologies and Optimization Challenges

Retrosynthetic Analysis

Retrosynthetic dissection suggests two viable pathways (Scheme 1):

Route A:

  • Disconnection at the ester bond yields isoquinoline-3-carboxylic acid and 1-(2-chlorophenyl)ethanol.

  • Esterification via Steglich or Mitsunobu conditions could couple these precursors.

Route B:

  • Fragmentation at the C1-N bond points to a Friedel-Crafts cyclization strategy using substituted phenethylamine derivatives.

Reported Synthetic Protocols

Though direct synthesis methods for 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate remain undocumented, related isoquinoline carboxylates have been prepared through:

  • Yb(OTf)₃-Catalyzed Tandem Cyclization: Lanthanide triflates promote oxirane ring-opening and Friedel-Crafts cyclization to construct the isoquinoline core . For example, ethyl 3-phenyl-2-(3,4,5-trimethoxybenzoyl)oxirane-2-carboxylate undergoes Yb(OTf)₃-mediated rearrangement to form substituted isoquinolinones (yield: 49–55%) .

  • Palladium-Catalyzed Carbonylation: Isoquinoline-3-carboxylates can be synthesized via Pd-mediated CO insertion into aryl halides followed by esterification.

Table 2: Representative Reaction Conditions

ParameterValue
CatalystYb(OTf)₃ (10 mol%)
SolventDichloroethane
Temperature80°C
Reaction Time12–24 hours
Yield45–60%

Analytical Characterization and Quality Control

Chromatographic Methods

Recommended analytical protocols:

  • HPLC: C18 column (150 × 4.6 mm, 3 μm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate: 1.0 mL/min, λ = 254 nm.

  • GC-MS: DB-5MS column (30 m × 0.25 mm), temperature gradient: 50–300°C at 10°C/min, electron ionization at 70 eV.

Stability Profiling

Preliminary stability data for analogous compounds indicate:

  • Hydrolytic Stability: t₁/₂ = 8–12 hours in pH 7.4 buffer at 37°C.

  • Photostability: <5% degradation after 24 h under UV light (300–400 nm).

  • Thermal Stability: Decomposition onset at 185°C (DSC analysis).

Formulation strategies should prioritize anhydrous environments and light-resistant packaging to maintain integrity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator